

An In-depth Technical Guide to MK-6892: A Potent GPR109A Agonist

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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **MK-6892**, a potent and selective full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as HCA2). This document collates critical data, outlines detailed experimental protocols for its characterization, and visualizes its primary signaling pathway.

Core Compound Information

MK-6892 is an experimental drug investigated for its potential to lower blood lipid levels.^[1] It has demonstrated high affinity and potency for the GPR109A receptor, which is primarily expressed in adipocytes and various immune cells.^{[2][3]}

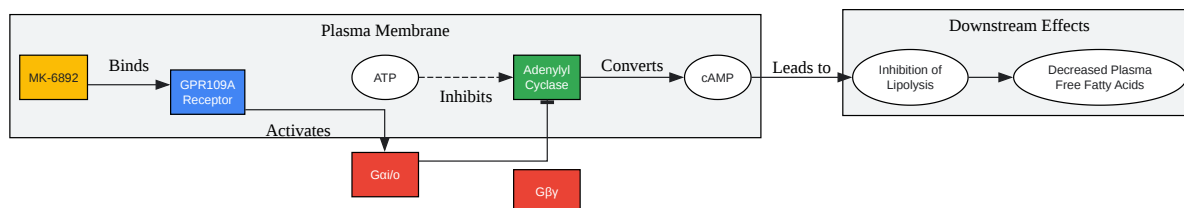
Quantitative Data Summary

The following table summarizes the key physicochemical and pharmacological parameters of **MK-6892**.

Parameter	Value	Species	Reference
CAS Number	917910-45-3	N/A	[2][4][5]
Molecular Weight	386.40 g/mol	N/A	[2][4][5]
Molecular Formula	C ₁₉ H ₂₂ N ₄ O ₅	N/A	[2]
Binding Affinity (K _i)	4 nM	Human	[1][4]
GTPγS EC ₅₀	16 nM	Human	[1][4]
GTPγS EC ₅₀	240 nM	Mouse	[1][4]
GTPγS EC ₅₀	4.6 μM	Rat	[1][4]
GTPγS EC ₅₀	1.3 μM	Dog	[1][4]
Calcium Mobilization EC ₅₀	74 nM	Not Specified	[1]

GPR109A Signaling Pathway

Activation of the GPR109A receptor by an agonist like **MK-6892** initiates a primary signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid metabolism. A secondary pathway involving β-arrestin has also been identified, which is associated with the flushing side effect observed with niacin, another GPR109A agonist.



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GPR109A receptor activation pathway by **MK-6892**.

Experimental Protocols

The characterization of **MK-6892** involves several key in vitro and in vivo assays. The methodologies for these are detailed below.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (K_i) of **MK-6892** for the GPR109A receptor.

- Objective: To quantify the affinity of **MK-6892** by measuring its ability to displace a known radiolabeled ligand, such as [^3H]-nicotinic acid, from the GPR109A receptor.
- Materials:
 - Cell membranes prepared from a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1, HEK293).
 - [^3H]-nicotinic acid as the radioligand.
 - Unlabeled **MK-6892** as the competing compound.
 - Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 1 mM CaCl_2 , pH 7.4).
 - Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
 - 96-well microplates and glass fiber filters.
 - Scintillation counter.
- Procedure:
 - In a 96-well plate, reactions are set up in triplicate.

- Total Binding wells contain the GPR109A-expressing cell membranes, [³H]-nicotinic acid, and binding buffer.
- Non-specific Binding wells contain the same components as the total binding wells, plus a high concentration of unlabeled nicotinic acid to saturate the receptors.
- Competition wells contain the cell membranes, [³H]-nicotinic acid, and varying concentrations of **MK-6892**.
- The plate is incubated to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
- The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of **MK-6892** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.^[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of the GPR109A receptor by **MK-6892** through its stimulation of G-protein activity.

- Objective: To determine the potency (EC₅₀) and efficacy of **MK-6892** as a GPR109A agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gαi proteins.
- Materials:
 - Cell membranes from GPR109A-expressing cells.
 - [³⁵S]GTPγS.

- Unlabeled GTPyS.
- Guanosine diphosphate (GDP).
- Varying concentrations of **MK-6892**.
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- 96-well microplates.
- Microplate scintillation counter or filtration apparatus.
- Procedure:
 - Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
 - The membranes are then incubated in the assay buffer with varying concentrations of **MK-6892**.
 - [³⁵S]GTPyS is added to the wells to initiate the binding reaction.
 - The plate is incubated at room temperature to allow for agonist-stimulated binding of [³⁵S]GTPyS to the Gα subunits.
 - The reaction is terminated, and the amount of bound [³⁵S]GTPyS is quantified. This can be done either by filtration (similar to the binding assay) or by using a homogeneous method like a Scintillation Proximity Assay (SPA).
- Data Analysis: The amount of bound [³⁵S]GTPyS is plotted against the log concentration of **MK-6892**. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of **MK-6892** that produces 50% of the maximal response) and the E_{max} (the maximum possible effect).^{[4][6][7]}

In Vivo Free Fatty Acid (FFA) Suppression Assay

This assay evaluates the in vivo efficacy of **MK-6892** by measuring its ability to reduce plasma free fatty acid levels, a key downstream effect of GPR109A activation in adipocytes.

- Objective: To assess the antilipolytic activity of **MK-6892** in an animal model (e.g., mice, rats, or dogs).
- Materials:
 - Test animals (e.g., C57BL/6 mice).
 - **MK-6892** formulated for oral administration.
 - Vehicle control.
 - Blood collection supplies (e.g., EDTA-coated tubes).
 - A commercially available Free Fatty Acid Assay Kit.
- Procedure:
 - Animals are fasted or fed depending on the experimental design.
 - A baseline blood sample is collected.
 - Animals are orally administered either the vehicle control or a specific dose of **MK-6892**.
 - Blood samples are collected at various time points after administration (e.g., 15, 30, 60, 120 minutes).
 - Plasma is separated from the blood samples by centrifugation.
 - The concentration of free fatty acids in the plasma samples is determined using a quantitative assay kit.
- Data Analysis: The percentage reduction in plasma FFA levels at each time point is calculated relative to the baseline levels and compared between the **MK-6892** treated group and the vehicle control group. This data demonstrates the dose-dependent and time-course effects of the compound on lipolysis in vivo.[4][8]

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